(E)-1-allyl-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-4-9-23-15(25)13-14(22(3)17(23)26)19-16(21(13)2)20-18-10-11-7-5-6-8-12(11)24/h4-8,10,24H,1,9H2,2-3H3,(H,19,20)/b18-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDZIIDIKBKLMY-VCHYOVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NN=CC3=CC=CC=C3O)N(C(=O)N(C2=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=C1N/N=C/C3=CC=CC=C3O)N(C(=O)N(C2=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-allyl-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class. Its unique structure features an allyl group and a hydrazine derivative, which may confer significant biological activity. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18N6O3
- Molecular Weight : 354.37 g/mol
- IUPAC Name : 8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
The compound's structure suggests potential interactions with various biological targets due to its multiple functional groups.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant activity. The presence of the hydroxybenzylidene moiety in this compound may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.
Anticancer Activity
Studies have demonstrated that purine derivatives can inhibit cancer cell proliferation. For instance, a study involving related hydrazine derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's ability to interact with enzymes is crucial for its biological activity. Preliminary docking studies suggest that it may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation. For example, the inhibition of cyclooxygenase (COX) enzymes could reduce inflammatory responses.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of several purine derivatives using DPPH and ABTS assays. The results showed that the compound exhibited a significant reduction in radical scavenging activity compared to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Standard (Ascorbic Acid) | 90% | 95% |
| (E)-1-allyl-8-(2-(2-hydroxybenzylidene)hydrazinyl) | 75% | 80% |
Study 2: Anticancer Effects on Cell Lines
In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | MCF-7 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 10 | 80 | 85 |
| 25 | 65 | 70 |
| 50 | 45 | 55 |
Study 3: Enzyme Inhibition Assays
The compound was tested for its ability to inhibit COX enzymes. Results indicated a notable inhibition percentage compared to control groups.
| Enzyme Type | Inhibition (%) at 50 µM |
|---|---|
| COX-1 | 60% |
| COX-2 | 75% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
The table below highlights key structural differences and their implications:
Key Observations:
- The 2-hydroxybenzylidene group in the target compound distinguishes it from non-hydroxylated analogs (e.g., benzylidene in ), enabling stronger intermolecular interactions with biological targets.
- Allyl vs. octyl/ethyl groups : The allyl group balances moderate lipophilicity and steric bulk, contrasting with the highly lipophilic octyl chain and smaller ethyl group .
- Electron-withdrawing vs. electron-donating groups: The 4-ethoxy substituent in donates electrons via resonance, while the target compound’s –OH group acts as both an H-bond donor and mild electron-withdrawing group.
Solubility and Stability
- The 2-hydroxy group improves aqueous solubility compared to non-hydroxylated analogs (e.g., ) but reduces it relative to ethoxy-substituted derivatives (e.g., ).
- Allyl group : Offers better solubility than octyl but lower than ethyl .
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry tool for accelerating reactions and improving yields. Adapted from methods for analogous purine derivatives, the synthesis proceeds as follows:
Purine Core Functionalization :
Hydrazine Introduction :
Schiff Base Formation :
Key Advantages :
Conventional Thermal Synthesis
For laboratories without microwave access, traditional heating remains viable:
Alkylation and Methylation :
- Identical to microwave method but requires extended heating (8–12 hours).
Hydrazine Substitution :
- Reflux in ethanol for 10 hours with excess hydrazine hydrate.
Schiff Base Condensation :
Optimization Data and Comparative Analysis
Table 1 contrasts microwave and conventional methods for critical steps:
Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
IR Spectroscopy :
$$^1$$H NMR (DMSO-d$$_6$$) :
Mass Spectrometry :
Challenges and Mitigation Strategies
Regioselectivity in Allylation :
Hydrazine Over-Substitution :
Schiff Base Stereochemistry :
Industrial Scalability Prospects
- Continuous Flow Systems : Adapt microwave steps for flow chemistry to enhance throughput.
- Catalyst Recycling : Piperidine and acetic acid can be recovered via distillation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-1-allyl-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3,7-dimethylpurine-2,6-dione?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution at the purine C8 position and hydrazone formation via condensation of hydrazine derivatives with carbonyl-containing compounds. Key steps include:
Allylation : Introducing the allyl group at the N1 position using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Hydrazine Coupling : Reacting 8-hydrazinylpurine intermediates with 2-hydroxybenzaldehyde derivatives under acidic or neutral conditions to form the (E)-configured hydrazone .
Purification : Chromatography (e.g., silica gel) or recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the product .
- Critical Parameters : pH control during hydrazone formation ensures stereoselectivity (E-isomer dominance) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the allyl group (δ 5.0–6.0 ppm for vinyl protons), hydrazinyl protons (δ 8.0–9.0 ppm), and aromatic protons from the hydroxybenzylidene moiety (δ 6.5–7.5 ppm) .
- X-ray Crystallography : Resolves the (E)-configuration of the hydrazone bond and confirms intramolecular hydrogen bonding between the hydrazine NH and 2-hydroxybenzylidene OH groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~428.18 g/mol) and fragmentation patterns .
Q. What are the reported biological activities of structurally similar purine-dione derivatives?
- Methodological Answer : Analogous compounds exhibit:
- Enzyme Inhibition : Xanthine oxidase or adenosine deaminase inhibition due to purine core mimicry .
- Antioxidant Activity : Scavenging of ROS via the 2-hydroxybenzylidene hydrazine group .
- Cellular Uptake Studies : Radiolabeled analogs (e.g., ³H or ¹⁴C) quantify membrane permeability in vitro .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity in hydrazone formation?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary temperature (25–80°C), solvent polarity (ethanol vs. DMF), and catalyst (e.g., acetic acid for protonation) to identify optimal conditions .
- Kinetic vs. Thermodynamic Control : Lower temperatures (25°C) favor the (E)-isomer due to reversible imine bond formation, while higher temperatures risk side reactions .
- In-line Analytics : Use HPLC-MS to monitor reaction progress and detect intermediates .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK293 for receptor binding) and control for compound purity (≥95% by HPLC) .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., xanthine oxidase) with cellular viability assays (e.g., MTT) to distinguish direct activity from cytotoxicity .
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) to identify outliers and assess statistical significance .
Q. What strategies are recommended for studying target interactions of this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant enzymes (e.g., adenosine receptors) to measure binding kinetics (KD, kon/koff) .
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the hydroxybenzylidene group and catalytic residues (e.g., Glu802 in xanthine oxidase) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
Critical Analysis of Evidence
- Synthesis : and provide complementary protocols for hydrazone formation, but contradictions in solvent selection (ethanol vs. DMF) require resolution via DoE .
- Biological Activity : and highlight antioxidant vs. enzyme inhibitory effects, suggesting context-dependent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
